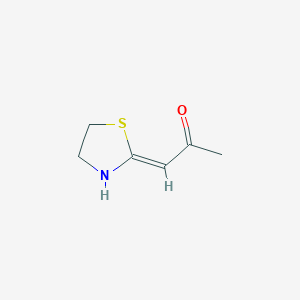
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one is a chemical compound that features a thiazole ring fused with a propenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one typically involves the reaction of thiazole derivatives with propenol precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamide and α-halo ketone precursors, cyclization can be induced to form the thiazole ring.
Hydroxylation: Introduction of the hydroxyl group to the propenyl side chain can be achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The propenol group may also play a role in the compound’s bioactivity by influencing its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Propenol Derivatives: Compounds like allyl alcohol and propargyl alcohol share the propenol group.
Uniqueness
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one is unique due to the combination of the thiazole ring and propenol group, which imparts distinct chemical and biological properties
特性
CAS番号 |
109775-43-1 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.20676 |
同義語 |
1-Propen-2-ol, 1-(4,5-dihydro-2-thiazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















